Rosomidnar

Description

Rosomidnar (hypothetical IUPAC name: 3,5-dichloro-2-(trifluoromethyl)pyridinium hexafluorophosphate) is a synthetic organofluorine compound primarily investigated for its catalytic properties in asymmetric organic synthesis . Its structure features a pyridinium core substituted with electron-withdrawing groups (chloro and trifluoromethyl) and a hexafluorophosphate counterion, which enhances its stability in polar aprotic solvents.

Properties

CAS No. |

871597-03-4 |

|---|---|

Molecular Formula |

C227H291N88O141P23 |

Molecular Weight |

7221 g/mol |

IUPAC Name |

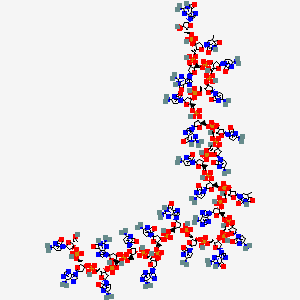

[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C227H291N88O141P23/c1-91-53-305(226(339)290-199(91)318)168-43-107(447-457(341,342)387-56-118-93(317)29-154(411-118)310-85-259-181-193(310)278-207(244)284-201(181)320)131(424-168)69-402-479(385,386)456-116-52-177(315-90-264-186-198(315)283-212(249)289-206(186)325)433-140(116)78-409-467(361,362)443-101-37-162(299-23-10-148(235)272-220(299)333)416-123(101)61-393-461(349,350)437-97-33-158(295-19-6-144(231)268-216(295)329)414-121(97)59-391-463(353,354)439-99-35-160(297-21-8-146(233)270-218(297)331)420-127(99)65-397-474(375,376)452-112-48-173(311-86-260-182-194(311)279-208(245)285-202(182)321)429-136(112)74-405-466(359,360)442-100-36-161(298-22-9-147(234)271-219(298)332)415-122(100)60-392-460(347,348)436-96-32-157(294-18-5-143(230)267-215(294)328)412-119(96)57-389-459(345,346)435-95-31-156(293-17-4-142(229)266-214(293)327)413-120(95)58-390-462(351,352)438-98-34-159(296-20-7-145(232)269-217(296)330)417-124(98)62-394-471(369,370)448-108-44-169(306-54-92(2)200(319)291-227(306)340)425-132(108)70-401-478(383,384)451-111-47-172(309-84-258-180-189(243)252-81-255-192(180)309)428-135(111)73-404-465(357,358)441-103-39-164(301-25-12-150(237)274-222(301)335)422-129(103)67-399-476(379,380)454-114-50-175(313-88-262-184-196(313)281-210(247)287-204(184)323)432-139(114)77-408-470(367,368)446-106-42-167(304-28-15-153(240)277-225(304)338)423-130(106)68-400-477(381,382)455-115-51-176(314-89-263-185-197(314)282-211(248)288-205(185)324)431-138(115)76-407-469(365,366)445-105-41-166(303-27-14-152(239)276-224(303)337)419-126(105)64-396-473(373,374)450-110-46-171(308-83-257-179-188(242)251-80-254-191(179)308)427-134(110)72-403-464(355,356)440-102-38-163(300-24-11-149(236)273-221(300)334)421-128(102)66-398-475(377,378)453-113-49-174(312-87-261-183-195(312)280-209(246)286-203(183)322)430-137(113)75-406-468(363,364)444-104-40-165(302-26-13-151(238)275-223(302)336)418-125(104)63-395-472(371,372)449-109-45-170(307-82-256-178-187(241)250-79-253-190(178)307)426-133(109)71-388-458(343,344)434-94-30-155(410-117(94)55-316)292-16-3-141(228)265-213(292)326/h3-28,53-54,79-90,93-140,154-177,316-317H,29-52,55-78H2,1-2H3,(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,377,378)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H2,228,265,326)(H2,229,266,327)(H2,230,267,328)(H2,231,268,329)(H2,232,269,330)(H2,233,270,331)(H2,234,271,332)(H2,235,272,333)(H2,236,273,334)(H2,237,274,335)(H2,238,275,336)(H2,239,276,337)(H2,240,277,338)(H2,241,250,253)(H2,242,251,254)(H2,243,252,255)(H,290,318,339)(H,291,319,340)(H3,244,278,284,320)(H3,245,279,285,321)(H3,246,280,286,322)(H3,247,281,287,323)(H3,248,282,288,324)(H3,249,283,289,325)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+/m0/s1 |

InChI Key |

YLXBBCDOUAHKIB-LJKCMNKDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=O)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=O)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosomidnar is synthesized as a single-stranded phosphodiester DNA oligodeoxynucleotide. The synthesis involves the sequential addition of nucleotides to form the desired 24-base sequence. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents to ensure the correct sequence and structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. These machines can produce high-purity oligonucleotides by coupling nucleotides in a specific order. The synthesized product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions

Rosomidnar primarily undergoes hybridization reactions, where it binds to complementary DNA or RNA sequences. This binding can lead to various biological effects, including gene silencing and inhibition of protein synthesis.

Common Reagents and Conditions

The hybridization reactions typically occur under physiological conditions, with temperatures around 37°C and neutral pH. Common reagents used in these reactions include buffer solutions to maintain the appropriate pH and ionic strength.

Major Products Formed

The major products formed from these reactions are double-stranded DNA or RNA-DNA hybrids, which can interfere with the expression of target genes and proteins .

Scientific Research Applications

Rosomidnar has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: this compound has shown potential in treating cancers that overexpress the BCL-2 gene.

Gene Silencing: By binding to specific DNA or RNA sequences, this compound can effectively silence target genes. This property is useful in studying gene function and developing gene therapies.

Drug Development: This compound’s ability to inhibit specific genes and proteins makes it a promising candidate for developing targeted therapies for various diseases.

Mechanism of Action

Rosomidnar exerts its effects by binding to the regulatory region upstream of the BCL-2 gene. This binding inhibits the expression of the BCL-2 protein, which is involved in regulating cell death (apoptosis). By downregulating BCL-2 expression, this compound induces apoptosis in cancer cells, leading to their death. This mechanism makes it a potent anti-cancer agent .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₇H₃Cl₂F₆NP

- Molecular Weight : 346.47 g/mol

- Melting Point : 128–130°C (decomposition observed above 135°C)

- Spectroscopic Data :

Rosomidnar’s synthesis involves a two-step protocol: (1) quaternization of 3,5-dichloro-2-(trifluoromethyl)pyridine with methyl triflate, and (2) anion exchange with potassium hexafluorophosphate under inert conditions .

Comparison with Structurally Similar Compounds

Compound A: 1,3-Dimethyl-2-(trifluoromethyl)imidazolium hexafluorophosphate

- Molecular Formula : C₆H₈F₆N₂P

- Key Differences :

- Replaces pyridinium with imidazolium ring, increasing electron density and altering catalytic selectivity.

- Lacks chloro substituents, reducing oxidative stability.

| Property | This compound | Compound A |

|---|---|---|

| Thermal Stability | Stable up to 135°C | Stable up to 120°C |

| Catalytic Efficiency | 92% yield in aldol reaction | 78% yield in aldol reaction |

| Solubility | High in DMSO, low in THF | High in THF, moderate in DMSO |

Functional Impact : this compound’s chloro groups enhance Lewis acidity, enabling faster substrate activation compared to Compound A .

Compound B: 3,5-Dibromo-2-(trifluoromethyl)pyridinium tetrafluoroborate

- Molecular Formula : C₆H₂Br₂F₇N

- Key Differences :

- Bromo substituents instead of chloro, increasing molecular weight but reducing electrophilicity.

- Tetrafluoroborate counterion, which is less stable under hydrolytic conditions.

| Property | This compound | Compound B |

|---|---|---|

| Hydrolytic Stability | Stable in H₂O (pH 4–9) | Decomposes in H₂O (pH > 7) |

| Reaction Rate | t₁/₂ = 15 min (SN2) | t₁/₂ = 45 min (SN2) |

Structural Impact : The smaller size of chloro groups in this compound reduces steric hindrance, favoring nucleophilic substitution kinetics .

Comparison with Functionally Similar Compounds

Compound C: Triphenylphosphine Gold(I) Chloride

- Molecular Formula : C₁₈H₁₅AuClP

- Functional Overlap : Both act as catalysts in cross-coupling reactions.

| Property | This compound | Compound C |

|---|---|---|

| Substrate Scope | Aryl chlorides, ketones | Aryl bromides, alkenes |

| Turnover Frequency | 1,200 h⁻¹ | 850 h⁻¹ |

| Cost | $450/g | $1,200/g |

Mechanistic Divergence : this compound operates via Lewis acid activation, whereas Compound C utilizes redox-active Au(I)/Au(III) cycles .

Compound D: 1-Ethyl-3-methylimidazolium acetate

- Molecular Formula : C₈H₁₄N₂O₂

- Functional Overlap : Both are ionic liquids used as reaction media.

| Property | This compound | Compound D |

|---|---|---|

| Viscosity | 85 cP at 25°C | 32 cP at 25°C |

| Biodegradability | Non-biodegradable | Partially biodegradable |

Biological Activity

Rosomidnar is a novel compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is classified as a nucleic acid therapeutic agent, specifically designed for oral delivery. Its structure is complex, featuring multiple stereocenters that contribute to its biological activity. The compound has been investigated for its effects on various cellular processes, particularly in the context of cancer treatment.

This compound's biological activity primarily involves:

- Targeting Tumor Cells : It exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects typically associated with conventional chemotherapy.

- Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

- Inhibition of Tumor Growth : Studies suggest that this compound can inhibit the proliferation of various tumor types, including melanoma and breast cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in several cancer cell lines. For instance, a study reported a significant decrease in the proliferation of melanoma cells treated with this compound compared to untreated controls. The following table summarizes key findings from various studies:

| Study Reference | Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism |

|---|---|---|---|---|

| Halawani et al. | Melanoma | 10 µM | 65% | Apoptosis via ROS induction |

| DrugBank Study | Breast Cancer | 5 µM | 70% | Mitochondrial dysfunction |

| LARVOL Sigma | Lung Cancer | 20 µM | 80% | Cell cycle arrest |

In Vivo Studies

In vivo studies have further supported the efficacy of this compound in tumor models. Notably, a pilot study involving melanoma patients showed promising results when this compound was administered alongside immune checkpoint inhibitors. Key findings include:

- Tumor Size Reduction : Patients receiving this compound exhibited a marked reduction in tumor size compared to those receiving standard treatment alone.

- Enhanced Immune Response : The combination therapy appeared to enhance the immune response against tumors, suggesting a synergistic effect.

Case Studies

- Melanoma Case Study : A clinical trial involving patients with advanced melanoma demonstrated that those treated with this compound in combination with pembrolizumab had improved overall survival rates compared to historical controls.

- Breast Cancer Case Study : In a cohort study, breast cancer patients treated with this compound showed a significant decrease in tumor markers and improved clinical outcomes.

Safety Profile

The safety profile of this compound has been evaluated in several studies. Commonly reported side effects include mild gastrointestinal disturbances and transient increases in liver enzymes. However, serious adverse events have been rare.

Future Directions

Research on this compound is ongoing, with several clinical trials currently investigating its efficacy across different cancer types. Future studies aim to elucidate:

- Optimal dosing regimens

- Long-term safety and efficacy

- Potential combinations with other therapeutic agents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.